

Lithium Tetramethylpiperidide (LiTMP): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Lithium tetramethylpiperidide*

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For Researchers, Scientists, and Drug Development Professionals

Lithium tetramethylpiperidide (LiTMP) is a potent, non-nucleophilic hindered base that has carved a significant niche in modern organic synthesis. Its unique combination of high basicity and substantial steric bulk allows for highly selective deprotonations, making it an invaluable tool in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. This guide provides an in-depth overview of the physical and chemical properties of LiTMP, detailed experimental protocols, and key applications.

Core Physical and Chemical Properties

LiTMP is typically not isolated as a pure solid for routine use; instead, it is prepared and utilized as a solution in an appropriate ethereal solvent. Consequently, some physical properties such as a distinct melting or boiling point are not commonly reported.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₈ LiN	[1][2][3]
Molecular Weight	147.19 g/mol	[2][4]
CAS Number	38227-87-1	[1][2][4]
pKa of Conjugate Acid (2,2,6,6-tetramethylpiperidine)	~37	[2][3][4]
Appearance in Solution	Typically a colorless to yellow solution or suspension.	[5]
Solubility	Soluble in most organic solvents including tetrahydrofuran (THF), diethyl ether (Et ₂ O), and hexane.[2]	
Stability	Solutions in ethereal solvents can decompose over time.[6] Commercially available as a stable solution in a THF/ethylbenzene mixture.[3] [6] Solutions show significant loss of activity at room temperature over 12 hours.[2]	

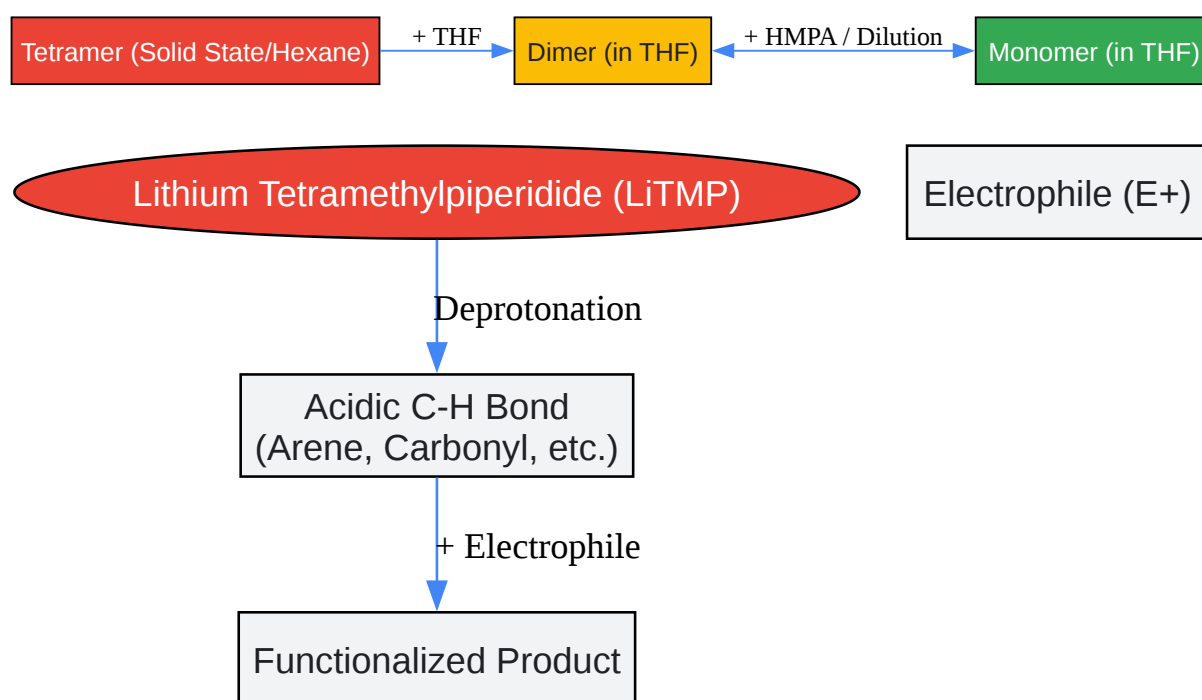
Structural Characteristics and Aggregation

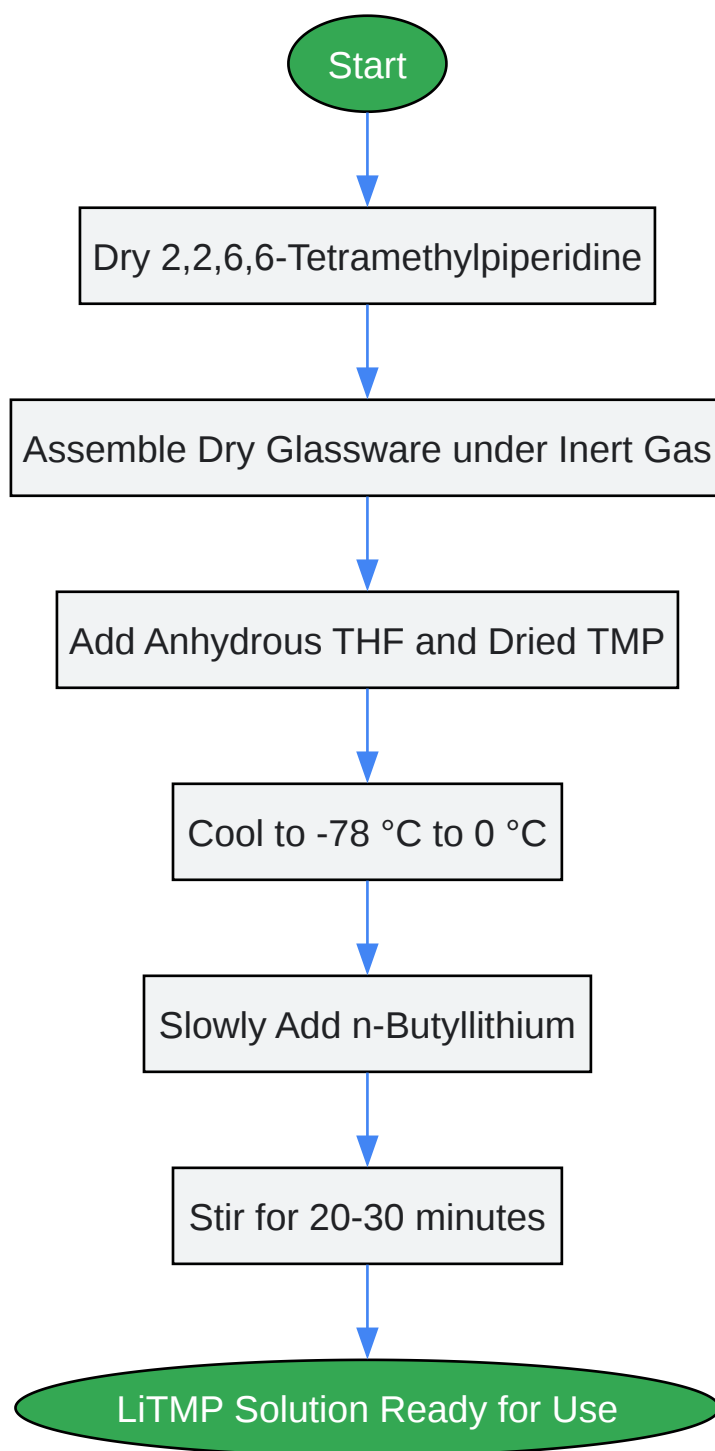
A critical aspect of LiTMP's reactivity is its tendency to form aggregates, a common feature of organolithium compounds. The nature of this aggregation is highly dependent on the solvent environment.

- In the Solid State: X-ray crystallography has revealed that LiTMP exists as a tetramer when crystallized from hydrocarbon solvents like hexane or pentane.[2][3]
- In Solution (THF): In coordinating solvents such as tetrahydrofuran (THF), the tetrameric structure breaks down. LiTMP exists primarily as a dynamic equilibrium between monomeric and dimeric species.[2][6] The addition of strongly coordinating ligands like

hexamethylphosphoramide (HMPA) can further shift this equilibrium towards the monomeric form.[2][7] Spectroscopic studies have indicated that in neat THF, LiTMP is a 10:1 mixture of dimer and monomer.[8]

The aggregation state is crucial as the monomer and dimer can exhibit different reactivities.[6] Understanding this equilibrium is key to controlling the selectivity and outcome of reactions employing LiTMP.





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